molecular formula C14H13NO7S B120641 Mesotrione CAS No. 104206-82-8

Mesotrione

Cat. No. B120641
M. Wt: 339.32 g/mol
InChI Key: KPUREKXXPHOJQT-UHFFFAOYSA-N
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Description

Mesotrione Description

Mesotrione is a selective herbicide developed for controlling a broad spectrum of broad-leaved and grass weeds in maize. It belongs to the benzoylcyclohexane-1,3-dione family and is chemically derived from a natural phytotoxin found in the Californian bottlebrush plant. Mesotrione functions by competitively inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the synthesis of plastoquinone and alpha-tocopherol, essential components in the plant's metabolism .

Synthesis Analysis

The synthesis of mesotrione is not explicitly detailed in the provided papers. However, it is mentioned that mesotrione is chemically derived from a natural compound obtained from Callistemon citrinus, indicating a synthetic process that mimics a naturally occurring phytotoxin .

Molecular Structure Analysis

Mesotrione's molecular structure is characterized by its benzoylcyclohexane-1,3-dione core, which is crucial for its herbicidal activity. This structure allows mesotrione to inhibit the HPPD enzyme effectively, thereby disrupting the biosynthesis of key plant pigments .

Chemical Reactions Analysis

Mesotrione's mode of action involves the inhibition of the HPPD enzyme, leading to a disruption in the production of carotenoids and plastoquinones. This inhibition results in the bleaching of susceptible plant species, as they are unable to synthesize the pigments necessary for photosynthesis .

Physical and Chemical Properties Analysis

Mesotrione is known for its high herbicidal activity and safety to crops like corn. However, it has been reported to be unstable during storage and application, which can lead to environmental pollution due to leaching into groundwater. To address these issues, new forms of mesotrione, such as herbicidal ionic liquids (HILs), have been synthesized to enhance stability and reduce leaching risk . Additionally, mesotrione's efficacy is not affected by post-application environmental factors such as irradiance and temperature, as shown in studies with perennial ryegrass .

Case Studies

Several case studies have been conducted to understand mesotrione's effects on different species and environmental conditions. For instance, mesotrione has been shown to control resistant weeds in maize, providing an alternative to herbicides that weeds have developed resistance to, such as triazine and ALS-inhibitor herbicides . In aquatic environments, mesotrione has been found to induce oxidative stress and damage the subcellular structure and membrane integrity in the green alga Chlorella vulgaris . Additionally, mesotrione's impact on soil enzyme activity and microbial communities has been investigated, revealing that higher doses might have negative impacts on soil microbes . Furthermore, mesotrione does not cause genotoxicity in Allium cepa but can modulate the genotoxic effects of atrazine when used in mixture . Lastly, mesotrione-degrading bacteria have been isolated from aquatic environments, suggesting potential for bioremediation .

Scientific Research Applications

Soil Ecosystem Impact

Mesotrione, a selective triketone herbicide, has been extensively used in corn production. Research highlights its potential risk to soil ecosystems, particularly at higher doses. In a study, exposure to mesotrione showed a reduction in activities of various soil enzymes and a decrease in the abundance of bacteria, fungi, and actinomycetes. The study suggests that mesotrione can negatively impact soil microbes, especially at higher concentrations, which is crucial for considering its application in agriculture (Du et al., 2018).

Herbicide Mechanism in Maize

Mesotrione is effective for controlling a wide range of weeds in maize. It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), critical in converting tyrosine to plastoquinone and alpha-tocopherol. Maize's tolerance to mesotrione results from selective metabolism by the crop, combined with slower uptake compared to susceptible weed species. This selective action makes it a valuable tool in integrated weed-management programs (Mitchell et al., 2001).

Microbial Community Response

A study examining the response of soil microbial communities to mesotrione showed that it affects microbial activities and genetic structure at various application rates. However, significant effects were noted only at doses exceeding recommended field rates. The microbial responses could be attributed to the stimulation of mesotrione-degrading microorganisms and resistant microbial groups promoted by dead biomass from sensitive organisms (Crouzet et al., 2010).

Aquatic Microorganism Degradation

Mesotrione-degrading bacteria have been isolated from aquatic environments, particularly in regions near corn fields treated with this herbicide. For instance, Pantoea ananatis was found to rapidly and completely degrade mesotrione, suggesting potential use in bioremediation to address mesotrione pollution in aquatic systems (Pileggi et al., 2012).

Algal Toxicity Studies

Research on the green alga Chlorella vulgaris revealed that mesotrione exposure leads to a reduction in photosynthetic capacity, oxidative stress, and damage to subcellular structures and membrane integrity. These findings provide insights into the biological mechanisms underlying the algal toxicity induced by mesotrione (Zhang et al., 2019).

Future Directions

Mesotrione has a track record with zero reported resistance, ensuring its continued effectiveness against stubborn weeds like crabgrass, goosegrass, and dandelions . It is being considered for use in new applications, such as controlling wild radish in wheat , and is being evaluated for its use in different turfgrass settings .

properties

IUPAC Name

2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUREKXXPHOJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C14H13NO7S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7032424
Record name Mesotrione
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Molecular Weight

339.32 g/mol
Source PubChem
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Physical Description

Opaque solid; [Merck Index] Solid; [MSDSonline]
Record name Mesotrione
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Solubility

In water, (g/L at 20 °C): 2.2 (pH 4.8); 15 (pH 6.9); 22 (pH 9); 0.16 (unbuffered water), Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5
Record name MESOTRIONE
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Vapor Pressure

0.00000004 [mmHg], <5.69X10-3 mPa /<4.27X10-8 mm Hg)/ at 20 °C
Record name Mesotrione
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Mechanism of Action

Mechanistic studies show that the toxic effects of /mesotrione/ are largely attributable to increased plasma tyrosine levels following 4-hydroxyphenyl pyruvate dioxygenase (HPPD) inhibition. Tyrosine levels are increased to a greater extent in rats (particularly males) due to differences in the activity of enzymes in the tyrosine catabolic pathway. Studies show that the mouse is more predictive of the response in humans. Human volunteer study (single oral dose) shows a NOAEL of 0.5 mg/kg bw.
Record name MESOTRIONE
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Product Name

Mesotrione

Color/Form

Pale yellow solid, Opaque solid

CAS RN

104206-82-8
Record name Mesotrione
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Record name Mesotrione [ISO]
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Record name Mesotrione
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Record name 1,3-Cyclohexanedione, 2-[4-(methylsulfonyl)-2-nitrobenzoyl]
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Melting Point

165 °C
Record name MESOTRIONE
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Synthesis routes and methods

Procedure details

1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole (666 mg), cyclohexan-1,3-dione (254 mg) and potassium carbonate (419 mg, 1.8 mmol, 1.4 equiv) were suspended in acetonitrile (30 ml) and stirred overnight. The acetonitrile was removed under reduced pressure, the residue dissolved in water (100 ml) and acidified with 1 M hydrogen chloride solution to pH 1.5. The solution was extracted with dichloromethane, dried (magnesium sulfate), filtered and the solvent removed under reduced pressure to afford the title compound as a pale yellow solid (0.789g, quant).
Name
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Quantity
666 mg
Type
reactant
Reaction Step One
Quantity
254 mg
Type
reactant
Reaction Step Two
Quantity
419 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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